molecular formula C₃₇H₆₀D₅ClO₄ B1146964 rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 CAS No. 1246834-24-1

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5

Cat. No.: B1146964
CAS No.: 1246834-24-1
M. Wt: 614.39
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Description

Chemical Structure and Nomenclature

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is a deuterium-labeled glycerolipid derivative with a molecular formula of $$ \text{C}{37}\text{H}{60}\text{D}5\text{ClO}4 $$ and a molecular weight of 614.39 g/mol. Its systematic IUPAC name is (3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate , reflecting its stereochemical complexity and isotopic labeling. The compound features a glycerol backbone substituted with three distinct moieties:

  • A palmitoyl group (hexadecanoyl, $$ \text{C}{16}\text{H}{31}\text{O}_2 $$) at the sn-1 position.
  • A linolenoyl group ((9Z,12Z,15Z)-octadeca-9,12,15-trienoyl, $$ \text{C}{18}\text{H}{29}\text{O}_2 $$) at the sn-2 position.
  • A chlorine atom and five deuterium atoms at the sn-3 position.

The "rac-" prefix denotes the racemic nature of the compound, indicating an equimolar mixture of R and S enantiomers at the chlorinated carbon. The SMILES notation ([2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC) explicitly defines the deuterium distribution and unsaturated bonds in the linolenoyl chain.

Molecular Properties and Characterization

The compound exists as a liquid at room temperature, with a purity exceeding 95% in commercial preparations. Key physicochemical properties include:

Property Value Method
Molecular Weight 614.39 g/mol Mass Spectrometry
Purity >95% (HPLC) Chromatography
Deuterium Content 5 atoms (99% isotopic purity) NMR
Solubility Ethyl acetate, Chloroform Empirical testing

Structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The $$ ^1\text{H} $$-NMR spectrum exhibits characteristic signals for:

  • Deuterated methylene protons (δ 3.4–4.1 ppm, multiplet).
  • Olefinic protons in the linolenoyl chain (δ 5.3–5.5 ppm, multiplet).
  • Chlorine-induced deshielding at δ 4.8 ppm (C-Cl).

The isotopic labeling pattern is confirmed via tandem mass spectrometry (MS/MS) , which reveals fragmentation ions at m/z 614.39 (M$$^+$$) and 592.4 (M$$^+$$-D$$_5$$).

Isotopic Composition and Deuterium Labeling Pattern

The five deuterium atoms are strategically incorporated into the chloropropanediol moiety , specifically at the sn-3 position (C1, C2, and C3 carbons). This labeling serves two critical purposes:

  • Internal Standardization : The deuterated analog co-elutes with non-deuterated analytes in gas chromatography (GC), enabling precise quantification via isotope dilution.
  • Metabolic Tracing : The stable isotope permits tracking of lipid hydrolysis and acyl migration in biological systems without perturbing native biochemical pathways.

Synthesis involves esterification of 3-chloro-1,2-propanediol-d5 with palmitic and linolenic acids under acidic catalysis, followed by purification via reverse-phase chromatography. The deuterium label remains inert under standard analytical conditions, ensuring stability during sample preparation.

Classification within Lipid Taxonomy

Per the LIPID MAPS classification system , this compound belongs to the glycerolipids category (LM ID: LMGL03010000). Its hierarchical classification is:

  • Main Class : Glycerolipids (GL).
  • Subclass : Diradylglycerols.
  • 4th-Level Class : Chlorinated diacylglycerols.

This categorization reflects its structural kinship with monochloropropanediol (MCPD) esters , a class of process contaminants in refined oils. The compound’s chlorine substitution distinguishes it from conventional triacylglycerols, altering its polarity and chromatographic behavior.

Historical Context in Analytical Standards Development

The development of this compound as an analytical standard coincides with regulatory scrutiny of MCPD esters in food products. Early methods for MCPD quantification suffered from matrix interference and incomplete ester cleavage , leading to underestimation of contaminants. The introduction of deuterated internal standards in the 2010s addressed these limitations by:

  • Correcting for analyte loss during sample derivatization.
  • Differentiating native MCPD esters from artifact formation during alkaline treatment.

For example, the ISO 18363-2:2018 method employs this compound to quantify MCPD esters via gas chromatography-tandem mass spectrometry (GC-MS/MS). The standard’s deuterium label ensures baseline resolution from co-eluting contaminants, achieving a limit of quantification (LOQ) of 0.5 μg/kg in edible oils.

Properties

IUPAC Name

(27Z,30Z,33Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30,33-triene-16,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-/i33D2,34D,41D,42D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIQWPENGQHD-OJUSVZLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Esterification

The core synthetic challenge lies in achieving regioselective acylation of the chloropropanediol-d5 backbone. Two primary approaches dominate:

Stepwise Acylation :

  • sn-1 Palmitoylation : Reacting 3-chloropropanediol-d5 with palmitoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. This selectively acylates the primary hydroxyl group at sn-1.

  • sn-2 Linolenoylation : The secondary hydroxyl group at sn-2 is then esterified with α-linolenic acid activated as a pentafluorophenyl (PFP) ester. This step requires elevated temperatures (40–50°C) and prolonged reaction times (12–18 hours) to overcome steric hindrance.

One-Pot Sequential Acylation :
A patent-derived method employs a mixed anhydride system, where palmitic and linolenic acids are sequentially activated using isobutyl chloroformate. The reaction proceeds in tetrahydrofuran (THF) at −20°C, achieving 78–82% regioselectivity for the sn-1 and sn-2 positions.

Table 1: Comparison of Esterification Methods

MethodCatalystTemperatureYield (%)Regioselectivity
Stepwise AcylationDMAP0–50°C65–70>90% sn-1/sn-2
One-Pot SequentialIsobutyl Cl−20°C78–8285–88% sn-1/sn-2

Isotopic Labeling and Deuterium Incorporation

Synthesis of 3-Chloropropanediol-d5

Deuterium labeling at the propanediol backbone is achieved via acid-catalyzed exchange reactions. Propanediol is treated with D2O and HCl gas at 80°C for 48 hours, resulting in >98% deuterium incorporation at the C1, C2, and C3 positions. The chlorinated derivative is then prepared by reacting deuterated propanediol with thionyl chloride (SOCl2) in pyridine, yielding 3-chloropropanediol-d5 with 95–97% purity.

Ensuring Isotopic Fidelity

Mass spectrometry (MS) analysis confirms deuterium retention during esterification. For example, electrospray ionization (ESI)-MS of the final product shows a molecular ion peak at m/z 614.39 ([M+H]⁺), consistent with the theoretical mass of C37H60D5ClO4.

Enzymatic Catalysis for Stereochemical Control

Lipases (e.g., Candida antarctica Lipase B) offer enantioselective acylation, though the racemic nature of the target compound necessitates careful optimization:

  • sn-1 Specificity : Immobilized lipase AKG (Amano) in tert-butyl methyl ether (TBME) selectively acylates sn-1 with palmitic acid (85% yield).

  • sn-2 Specificity : Rhizomucor miehei lipase in ionic liquids ([BMIM][PF6]) achieves 70% sn-2 linolenoylation, though competing acyl migration reduces regiopurity to 80%.

Table 2: Enzymatic Acylation Performance

Lipase SourceSolventPositionYield (%)Regiopurity (%)
Candida antarcticaTBMEsn-18590
Rhizomucor miehei[BMIM][PF6]sn-27080

Purification and Analytical Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (8:2) removes non-polar byproducts, achieving 92–94% purity.

  • Preparative HPLC : A C18 column with acetonitrile:water (95:5) gradient resolves regioisomers, yielding >95% purity.

Structural Validation

  • NMR Spectroscopy : ¹H NMR (CDCl3) confirms deuterium incorporation via absent proton signals at δ 3.5–4.5 ppm (propanediol backbone). ¹³C NMR identifies carbonyl carbons at δ 173.2 ppm (sn-1) and δ 172.8 ppm (sn-2).

  • High-Resolution MS : HRMS (Q-TOF) verifies the molecular formula (C37H60D5ClO4) with a mass accuracy of <2 ppm.

Industrial Scaling Considerations

Cost-Effective Deuterium Sources

Bulk D2O (99.9% purity) reduces isotopic labeling costs by 40% compared to small-scale methods.

Continuous-Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 50% and improving yields to 85%.

Challenges and Mitigation Strategies

Acyl Migration

Unwanted acyl shifts from sn-2 to sn-3 occur at >40°C. Solutions include:

  • Low-temperature processing (<20°C) during purification.

  • Addition of chelating agents (e.g., EDTA) to sequester metal ions that catalyze migration.

Isotopic Dilution

Proton-deuterium exchange during storage is minimized by:

  • Storing the compound at +4°C in amber vials under argon.

  • Using stabilizers like butylated hydroxytoluene (BHT) to prevent radical-induced degradation .

Chemical Reactions Analysis

Types of Reactions: rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form, such as a diol.

    Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Diols.

    Substitution: Hydroxyl or amine derivatives.

Scientific Research Applications

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of lipid molecules in various environments.

    Biology: This compound is used to investigate the role of lipids in cellular membranes and their interactions with proteins.

    Medicine: It is employed in the development of lipid-based drug delivery systems and in the study of lipid metabolism.

    Industry: The compound is used in the formulation of specialized lipid products and in the analysis of lipid content in various samples.

Mechanism of Action

The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid bilayers and interaction with membrane proteins. The deuterated analog allows for precise tracking and analysis using techniques like mass spectrometry. The compound can affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane transport.

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

Compound Name CAS Number Acyl Chains (sn-1/sn-2) Substituents Molecular Weight Key Applications
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 Not explicitly provided Palmitoyl (C16:0)/Linolenoyl (C18:3) Cl (sn-3), d5 ~660–670 (estimated) Internal standard for lipid analysis
rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 Not provided Oleoyl (C18:1)/Linoleoyl (C18:2) Cl (sn-3), d5 642.45 Lipid research, food hydrolyzate studies
rac-1,2-Bis-palmitoyl-3-chloropropanediol-D5 1185057-55-9 Palmitoyl (C16:0)/Palmitoyl (C16:0) Cl (sn-3), d5 ~730–740 (estimated) Isotopic labeling in lipid metabolism
rac-1-Palmitoyl-2-oleoyl-3-chloropropanediol 1363153-60-9 Palmitoyl (C16:0)/Oleoyl (C18:1) Cl (sn-3) ~630–640 (non-deuterated) Chemical synthesis, reference material

Key Structural Insights :

  • Acyl Chain Saturation: Linolenoyl (C18:3) in the target compound introduces three double bonds, increasing hydrophilicity compared to oleoyl (C18:1) or stearoyl (C18:0) analogs. This affects solubility and interaction with lipid bilayers .
  • Deuterium Labeling: The d5 substitution distinguishes the compound from non-deuterated analogs, enabling precise quantification in analytical workflows .
  • Positional Isomerism: Variants like rac-1-Linoleoyl-2-chloropropanediol-d5 (CAS 1639207-38-7) demonstrate that acyl chain position (sn-1 vs. sn-2) alters metabolic processing and analytical retention times .

Physicochemical Properties

  • Melting Point: Compounds with saturated acyl chains (e.g., bis-palmitoyl) exhibit higher melting points (>50°C) compared to unsaturated analogs (<0°C for linolenoyl-rich structures) .
  • Solubility: Polyunsaturated variants (e.g., linolenoyl) show enhanced solubility in polar organic solvents (e.g., ethanol, acetone) versus saturated analogs .
  • Stability : Chlorinated sn-3 position increases susceptibility to hydrolysis under alkaline conditions, necessitating storage at -20°C .

Commercial and Regulatory Considerations

  • Suppliers : Specialized vendors like CymitQuimica and Absin offer deuterated variants, though availability varies due to "made-to-order" production .
  • Regulatory Status : Classified as controlled products in some regions, requiring permits for handling and transport .

Q & A

Basic Research Questions

Q. How is rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 synthesized and characterized for analytical use?

  • Synthesis : The compound is synthesized via esterification of palmitic and linolenic acids with 3-chloropropanediol, followed by deuterium labeling at specific positions (typically the propanediol backbone) to ensure isotopic stability. This process minimizes interference in mass spectrometry (MS) analyses .
  • Characterization : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm structural integrity and purity (>95% by HPLC). Isotopic enrichment is validated using MS to ensure deuterium incorporation aligns with the molecular formula (e.g., C₃₅H₆₂D₅ClO₄) .

Q. What methodological steps ensure accurate preparation and validation of standard solutions for this compound?

  • Stock Solution Preparation : Dissolve the compound in methanol or ethyl acetate at 25 mg/mL (adjusting for hygroscopicity). Internal standards (e.g., OLOL-d5) are prepared at 2.5 mg/mL to match analyte matrices .
  • Calibration Curves : Prepare working solutions at 25–1000 µg/kg, spiked into blank matrices (e.g., edible oils) to account for matrix effects. Validate linearity (R² > 0.99) and limit of detection (LOD < 10 µg/kg) via LC-MS/MS .
  • Storage : Store solutions at -20°C in amber vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of deuterated chloropropanediol esters?

  • Quantum Chemical Modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error in deuterium labeling. For example, ICReDD employs reaction path searches to identify optimal conditions for esterification and isotopic incorporation .
  • Data-Driven Optimization : Machine learning algorithms analyze experimental variables (e.g., temperature, catalyst) from historical datasets to recommend efficient synthesis protocols .

Q. How to resolve discrepancies in quantification when using different analytical platforms (e.g., LC-MS vs. GC-MS)?

  • Matrix Effect Mitigation : Use matrix-matched calibration standards and isotope dilution (e.g., OLOL-d5) to normalize signal suppression/enhancement in LC-MS. For GC-MS, derivatize the compound to improve volatility and reduce thermal degradation .
  • Cross-Validation : Compare results across platforms using standardized reference materials. For instance, interlaboratory studies with Toronto Research Chemicals’ certified standards (TRC-B515202) can identify systemic biases .

Q. What experimental designs are critical for studying enzymatic interactions with this compound in lipid metabolism?

  • Substrate Specificity Assays : Incubate the compound with lipases (e.g., pancreatic lipase) under physiological pH and temperature. Monitor hydrolysis via time-resolved LC-MS to quantify release of palmitic/linolenic acids .
  • Inhibition Studies : Use competitive binding assays with non-deuterated analogs to determine IC₅₀ values for enzymes like cytochrome P450. Track deuterium retention to confirm isotopic stability during reactions .

Q. How does isotopic purity impact traceability in complex biological matrices, and how is it rigorously assessed?

  • Impact : Lower deuterium enrichment (<98%) can lead to signal overlap in MS, skewing quantification. For example, D₅ labeling must avoid exchangeable protons to ensure stability in aqueous environments .
  • Assessment : Combine tandem MS (MS/MS) with high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Validate using certified reference materials (e.g., TRC-B515202) with documented purity .

Methodological Challenges & Solutions

Q. What sample preparation techniques maximize recovery of this compound from lipid-rich matrices?

  • Modified QuEChERS : Extract with acetonitrile/ethyl acetate (1:1), partition using MgSO₄ and NaCl, and clean up with dispersive SPE (C18 or EMR-Lipid cartridges) to remove co-extracted triglycerides .
  • Alternative Methods : Solid-phase microextraction (SPME) or pressurized liquid extraction (PLE) can improve sensitivity for low-abundance analytes in complex oils .

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